molecular formula C14H26N2O2S B12761922 cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane CAS No. 172753-30-9

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane

Cat. No.: B12761922
CAS No.: 172753-30-9
M. Wt: 286.44 g/mol
InChI Key: MMAHDCTWUWTJTR-OKILXGFUSA-N
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Description

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane is an organic compound characterized by the presence of morpholinomethyl groups attached to a thiacyclopentane ring

Preparation Methods

The synthesis of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane typically involves the reaction of thiacyclopentane with morpholine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired cis-configuration of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.

Chemical Reactions Analysis

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiacyclopentane derivatives.

    Substitution: The morpholinomethyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane involves its interaction with specific molecular targets and pathways. The morpholinomethyl groups can interact with biological receptors, enzymes, or other macromolecules, leading to various biological effects. The thiacyclopentane ring may also play a role in modulating the compound’s activity and stability.

Comparison with Similar Compounds

cis-2,5-Di(morpholinomethyl)-1-thiacyclopentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the presence of morpholinomethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

172753-30-9

Molecular Formula

C14H26N2O2S

Molecular Weight

286.44 g/mol

IUPAC Name

4-[[(2R,5S)-5-(morpholin-4-ylmethyl)thiolan-2-yl]methyl]morpholine

InChI

InChI=1S/C14H26N2O2S/c1-2-14(12-16-5-9-18-10-6-16)19-13(1)11-15-3-7-17-8-4-15/h13-14H,1-12H2/t13-,14+

InChI Key

MMAHDCTWUWTJTR-OKILXGFUSA-N

Isomeric SMILES

C1C[C@H](S[C@H]1CN2CCOCC2)CN3CCOCC3

Canonical SMILES

C1CC(SC1CN2CCOCC2)CN3CCOCC3

Origin of Product

United States

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